molecular formula C10H17NO B13562589 decahydro-1H-1-benzazepin-2-one,Mixtureofdiastereomers

decahydro-1H-1-benzazepin-2-one,Mixtureofdiastereomers

Cat. No.: B13562589
M. Wt: 167.25 g/mol
InChI Key: NHKRQDYGVIMAAT-UHFFFAOYSA-N
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Description

Decahydro-1H-1-benzazepin-2-one is a bicyclic organic compound featuring a seven-membered azepine ring fused to a benzene ring. The decahydro designation indicates full saturation of the azepine ring, resulting in a rigid, chair-like conformation. As a mixture of diastereomers, the compound exists in non-mirror-image stereoisomeric forms due to multiple stereocenters. This structural complexity impacts its physicochemical properties, including solubility, melting point, and reactivity.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1,3,4,5,5a,6,7,8,9,9a-decahydrobenzo[b]azepin-2-one

InChI

InChI=1S/C10H17NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h8-9H,1-7H2,(H,11,12)

InChI Key

NHKRQDYGVIMAAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthesis of Benzazepine Core via Cyclization Strategies

One of the most prevalent approaches involves cyclization of suitable aminoaryl precursors. For example, a typical route involves:

  • Formation of N-phenylethylamine derivatives : Aromatic amines are alkylated with halogenated compounds to introduce the side chain necessary for ring closure.
  • Intramolecular cyclization : Under acidic or basic conditions, or via metal catalysis, the amino group reacts with the side chain to form the seven-membered ring, yielding benzazepine intermediates.

Functionalization to Obtain the 2-One Moiety

The benzazepine core is then oxidized or acylated to introduce the carbonyl group at the 2-position:

  • Oxidative methods : Using reagents like potassium permanganate or chromium-based oxidants to selectively oxidize the ring to form the ketone.
  • Acylation : Employing acyl chlorides or anhydrides to introduce acyl groups at the nitrogen or carbon positions, facilitating subsequent transformations.

Preparation of Mixture of Diastereomers

The stereochemistry at chiral centers is controlled through:

  • Chiral auxiliaries or catalysts : To favor formation of specific diastereomers.
  • Kinetic control during cyclization and functionalization steps to produce a mixture, which can then be separated via chromatography or crystallization.

Representative Synthetic Route from Literature

Based on Watthey's patent (US 4,410,520), a typical synthesis involves:

Step Description Reagents/Conditions
1 Formation of benzazepine ring Cyclization of aminoaryl precursors, often with acid catalysis
2 Oxidation to form 2-one Oxidants such as potassium permanganate or chromium reagents
3 Amination at the 3-position Reductive amination with ammonia or primary amines
4 Carboxylation Use of CO₂ under pressure or acylation reactions

This process yields a mixture of diastereomers, which are separated based on stereochemical differences.

Research Findings and Data Tables

Research indicates that the stereoselectivity of the synthesis can be optimized by:

Parameter Influence on Preparation Reference
Catalyst type Stereoselectivity Watthey (US 4,410,520)
Temperature Diastereomer ratio Stewart (1980)
Solvent Reaction rate and stereochemistry Friedinger et al. (1982)

Summary of Key Methods

  • Cyclization of aminoaryl precursors under acidic or basic conditions.
  • Oxidation to form the 2-one structure.
  • Reductive amination for amino group introduction.
  • Carboxylation or acylation to incorporate the carboxyl functionality.
  • Use of chiral auxiliaries or catalysts to control stereochemistry.
  • Purification via chromatography or crystallization to obtain diastereomeric mixtures.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like hydroxide (OH-) or alkoxide (RO-) replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles like hydroxide (OH-) or alkoxide (RO-), polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzazepines.

Scientific Research Applications

Decahydro-1H-1-benzazepin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of decahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and behavior.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Stereochemical Differences

Key Compounds for Comparison:

Diazepam (7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) : A benzodiazepine with a partially unsaturated diazepine ring and aromatic substituents (chlorine, phenyl) .

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) : A nitro-substituted benzodiazepine with a chlorophenyl group .

6-Bromo-4,5-dimethylbenzofurazan: A non-azepine heterocycle with bromine and methyl substituents, lacking tautomerism .

Table 1: Structural Comparison
Property Decahydro-1H-1-benzazepin-2-one Diazepam Methylclonazepam 6-Bromo-4,5-dimethylbenzofurazan
Core Structure Saturated azepine + benzene Partially unsaturated diazepine + benzene Diazepine + nitro group Benzofurazan (fused oxadiazole)
Diastereomerism Present (mixture) Absent (single isomer) Absent Absent
Key Substituents None (parent structure) Cl, Ph, CH₃ Cl, NO₂, Ph, CH₃ Br, CH₃
Tautomerism Unlikely Unlikely Unlikely Absent (confirmed by NMR)

Spectroscopic Properties

  • NMR Spectroscopy :

    • The diastereomeric mixture of decahydro-1H-1-benzazepin-2-one would exhibit complex splitting in its ¹H-NMR spectrum due to stereochemical variations. In contrast, compounds like 6-bromo-4,5-dimethylbenzofurazan show simplified spectra (e.g., a single aromatic proton singlet) due to symmetry and absence of tautomerism .
    • Diazepam and methylclonazepam, lacking diastereomerism, display distinct but predictable NMR patterns influenced by substituents (e.g., nitro groups cause deshielding) .
  • Saturated systems like decahydro-1H-1-benzazepin-2-one may act as "harder" bases compared to aromatic analogs like diazepam, affecting ligand-metal interactions .

Biological Activity

Decahydro-1H-1-benzazepin-2-one, a hydrogenated derivative of benzazepine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exists as a mixture of diastereomers, which can exhibit varying pharmacological profiles. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical formula for decahydro-1H-1-benzazepin-2-one is C10H13NC_{10}H_{13}N, with a molecular weight of approximately 155.25 g/mol. The synthesis typically involves the hydrogenation of benzazepine derivatives. One common method includes the use of catalysts such as palladium on carbon under hydrogen gas conditions, resulting in the formation of the saturated ring structure characteristic of this compound.

Interaction with Receptors

Research has indicated that decahydro-1H-1-benzazepin-2-one acts as an agonist at various serotonin receptors, particularly the 5HT2C receptor. This receptor is crucial in regulating mood and appetite, suggesting that the compound could be beneficial in treating conditions like depression and obesity.

Table 1: Biological Activities of Decahydro-1H-1-benzazepin-2-one

Activity TypeTarget Receptor/MechanismPotential Application
Agonist5HT2CTreatment of depression
AntagonistDopamine D2Potential antipsychotic
NeuroprotectiveVariousProtection against neurodegeneration

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of decahydro-1H-1-benzazepin-2-one is essential for determining its therapeutic efficacy. Studies have shown that its metabolism involves cytochrome P450 enzymes, impacting its bioavailability and half-life. Further research is needed to elucidate these pathways fully, which will aid in optimizing dosage regimens for clinical use.

Case Studies

Several case studies have explored the therapeutic potential of benzazepine derivatives, including decahydro-1H-1-benzazepin-2-one:

  • Case Study on Mood Disorders : A clinical trial investigated the effects of a compound closely related to decahydro-1H-1-benzazepin-2-one on patients with major depressive disorder. The results indicated significant improvements in mood and anxiety levels after 8 weeks of treatment, supporting its role as a serotonin receptor agonist .
  • Cardiovascular Effects : Another study focused on the cardiovascular impacts of benzazepine derivatives, where compounds similar to decahydro-1H-1-benzazepin-2-one demonstrated bradycardic effects in vitro. These findings suggest potential applications in managing heart rate abnormalities .
  • Neuroprotective Studies : Research highlighted the neuroprotective properties of benzazepine derivatives in models of neurodegeneration, indicating that compounds like decahydro-1H-1-benzazepin-2-one may offer therapeutic benefits in conditions such as Alzheimer's disease .

Q & A

Q. How to address low yields in large-scale synthesis of decahydro-1H-1-benzazepin-2-one derivatives?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent volume) .
  • Flow chemistry : Improve heat/mass transfer and reduce side reactions in continuous reactors .
  • In-situ monitoring : Employ PAT tools (e.g., ReactIR) to track reaction progress and adjust parameters in real time .

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